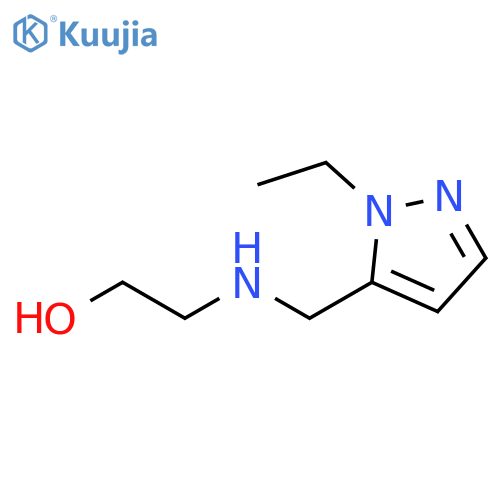

Cas no 1594062-47-1 (2-{(1-ethyl-1H-pyrazol-5-yl)methylamino}ethan-1-ol)

2-{(1-ethyl-1H-pyrazol-5-yl)methylamino}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol

- 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

- 2-{(1-ethyl-1H-pyrazol-5-yl)methylamino}ethan-1-ol

-

- インチ: 1S/C8H15N3O/c1-2-11-8(3-4-10-11)7-9-5-6-12/h3-4,9,12H,2,5-7H2,1H3

- InChIKey: QJMRSLKJLUXVNL-UHFFFAOYSA-N

- ほほえんだ: C(O)CNCC1N(CC)N=CC=1

2-{(1-ethyl-1H-pyrazol-5-yl)methylamino}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E902715-50mg |

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol |

1594062-47-1 | 50mg |

$ 160.00 | 2022-06-05 | ||

| Enamine | EN300-192513-0.25g |

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol |

1594062-47-1 | 95% | 0.25g |

$206.0 | 2023-09-17 | |

| Enamine | EN300-192513-10.0g |

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol |

1594062-47-1 | 95% | 10g |

$2209.0 | 2023-05-31 | |

| Aaron | AR01BHIT-50mg |

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol |

1594062-47-1 | 95% | 50mg |

$159.00 | 2025-02-09 | |

| 1PlusChem | 1P01BHAH-250mg |

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol |

1594062-47-1 | 95% | 250mg |

$264.00 | 2025-03-19 | |

| 1PlusChem | 1P01BHAH-1g |

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol |

1594062-47-1 | 95% | 1g |

$605.00 | 2025-03-19 | |

| 1PlusChem | 1P01BHAH-10g |

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol |

1594062-47-1 | 95% | 10g |

$2793.00 | 2023-12-20 | |

| A2B Chem LLC | AW14441-2.5g |

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol |

1594062-47-1 | 95% | 2.5g |

$1097.00 | 2024-04-20 | |

| Aaron | AR01BHIT-10g |

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol |

1594062-47-1 | 95% | 10g |

$3063.00 | 2023-12-15 | |

| Enamine | EN300-192513-5g |

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol |

1594062-47-1 | 95% | 5g |

$1488.0 | 2023-09-17 |

2-{(1-ethyl-1H-pyrazol-5-yl)methylamino}ethan-1-ol 関連文献

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

2-{(1-ethyl-1H-pyrazol-5-yl)methylamino}ethan-1-olに関する追加情報

2-{(1-Ethyl-1H-Pyrazol-5-Yl)Methylamino}Ethan-1-Ol: A Comprehensive Overview

The compound 2-{(1-Ethyl-1H-Pyrazol-5-Yl)Methylamino}Ethan-1-Ol (CAS No. 1594062-47-1) is a fascinating molecule with a diverse range of applications in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and functional groups, has garnered significant attention in recent years due to its potential in drug discovery and advanced material synthesis. In this article, we will delve into the structural properties, synthesis methods, applications, and latest research findings related to this compound.

The molecular structure of 2-{(1-Ethyl-1H-Pyrazol-5-Yl)Methylamino}Ethan-1-Ol consists of a pyrazole ring substituted with an ethyl group at position 5 and a methylamino group at position 2. The presence of the pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, imparts unique electronic properties to the molecule. The ethyl substitution at position 5 enhances the molecule's hydrophobicity, while the methylamino group at position 2 introduces hydrogen bonding capabilities. These structural features make the compound highly versatile in various chemical reactions and biological interactions.

Recent studies have focused on the synthesis of 2-{(1-Ethyl-1H-Pyrazol-5-Yl)Methylamino}Ethan-1-Ol using novel catalytic methods. Researchers have employed transition metal catalysts such as palladium and copper to facilitate efficient coupling reactions. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of a palladium-catalyzed cross-coupling reaction to synthesize this compound with high yield and purity. The development of these methods has significantly improved the scalability and cost-effectiveness of producing this compound for industrial applications.

In terms of applications, 2-{(1-Ethyl-1H-Pyrazol-5-Yl)Methylamino}Ethan-1-Ol has shown promise in the pharmaceutical industry as a potential lead compound for drug development. Its ability to act as a bioisostere for other nitrogen-containing heterocycles makes it an attractive candidate for designing drugs targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. For example, a research team from the University of California reported that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation.

Beyond pharmaceuticals, this compound has also found applications in agrochemicals and materials science. In agrochemistry, it has been explored as a component in herbicides and fungicides due to its ability to disrupt key enzymatic pathways in pests and pathogens. In materials science, researchers have investigated its use as a precursor for synthesizing advanced polymers and coatings with enhanced mechanical and thermal properties.

The pharmacokinetic properties of 2-{(1-Ethyl-1H-Pyrazol-5-Yl)Methylamino}Ethan-1-Ol have been extensively studied to evaluate its suitability as a drug candidate. Preclinical studies indicate that the compound has favorable absorption profiles and moderate clearance rates, suggesting potential for oral administration. However, further research is required to fully understand its bioavailability and metabolic pathways in humans.

From an environmental perspective, the biodegradability of 2-{(1-Ethyl-1H-Pyrazol_

1594062-47-1 (2-{(1-ethyl-1H-pyrazol-5-yl)methylamino}ethan-1-ol) 関連製品

- 1498780-38-3(1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)

- 33499-42-2(Ethyl 2,4-dimethylbenzoate)

- 898411-92-2(4-chloro-N-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}benzamide)

- 65236-42-2(2-Hexynoic acid, 5-methyl-, ethyl ester)

- 1956328-49-6(2-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine dihydrochloride)

- 2228484-24-8(methyl 2-hydroxy-2-1-(pyrazin-2-yl)cyclopropylacetate)

- 2034395-00-9(2-chloro-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide)

- 180741-40-6(3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol)

- 1193388-20-3(N-[2-(dimethylamino)ethyl]cyclohexanamine dihydrochloride)

- 1321862-48-9((2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide)